molecular formula C30H20O2 B1609136 (10Z)-4-methyl-10-(1-methyl-10-oxoanthracen-9-ylidene)anthracen-9-one CAS No. 24541-19-3

(10Z)-4-methyl-10-(1-methyl-10-oxoanthracen-9-ylidene)anthracen-9-one

Cat. No. B1609136
CAS RN: 24541-19-3
M. Wt: 412.5 g/mol
InChI Key: JZJAAPULINRLRZ-DQSJHHFOSA-N
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Description

(10Z)-4-methyl-10-(1-methyl-10-oxoanthracen-9-ylidene)anthracen-9-one, also known as 10Z-4-MMAO, is a synthetic compound that has recently been studied for its potential applications in scientific research. It belongs to the group of anthraquinone derivatives, which are a type of organic compounds that can act as photosensitizers and are used in various fields such as photodynamic therapy, organic light-emitting diodes, and organic solar cells. 10Z-4-MMAO has been found to possess several unique properties that make it a promising molecule for scientific research.

Scientific Research Applications

Synthesis and Molecular Frameworks

A variety of anthracene-embedded dispirooxindoles have been synthesized via a one-pot three-component 1,3-dipolar cycloaddition reaction, utilizing 10-benzylideneanthracen-9(10H)-one as a dipolarophile in an ionic liquid. This method proceeds regio- and diastereoselectively, yielding good to excellent results (Arumugam et al., 2015).

Pressure Effects on Crystal Structures

The effect of pressure on the crystal structure of bianthrone, a derivative closely related to the compound , has been studied. Under hydrostatic pressure, crystals change color due to the formation of a polymorph with a planar configuration of the tricyclic fragments (Johnstone et al., 2011).

Photophysical Properties

Research on anthracene derivatives, including photocatalytic oxygenation with dioxygen via selective radical coupling, has revealed potential for applications in material science, demonstrating efficient reactions under visible light irradiation (Kotani et al., 2004).

Applications in Organic Electronics

Studies on anthracene-based emitters have indicated their suitability for constructing efficient blue-emitting materials for OLEDs, showcasing the influence of chemical structures on the thermal, photophysical, and electroluminescence properties (Wang et al., 2020).

Fluorescent Properties and Sensing Applications

Anthracene-derived Schiff base compounds exhibit aggregation-induced emission enhancement properties, making them ideal probes for fluorescence sensing of bovine serum albumin and breast cancer cells by optical cell imaging (Densil et al., 2018).

properties

IUPAC Name

(10Z)-4-methyl-10-(1-methyl-10-oxoanthracen-9-ylidene)anthracen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20O2/c1-17-9-7-15-23-25(17)27(19-11-3-5-13-21(19)29(23)31)28-20-12-4-6-14-22(20)30(32)24-16-8-10-18(2)26(24)28/h3-16H,1-2H3/b28-27-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJAAPULINRLRZ-DQSJHHFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3C2=C4C5=CC=CC=C5C(=O)C6=CC=CC(=C64)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C\2C(=CC=C1)C(=O)C3=CC=CC=C3/C2=C/4\C5=CC=CC=C5C(=O)C6=CC=CC(=C64)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20418865
Record name NSC90484
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20418865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24541-19-3
Record name NSC90484
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90484
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC90484
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20418865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(10Z)-4-methyl-10-(1-methyl-10-oxoanthracen-9-ylidene)anthracen-9-one
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Reactant of Route 6
(10Z)-4-methyl-10-(1-methyl-10-oxoanthracen-9-ylidene)anthracen-9-one

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